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For Immediate Release

An In-depth Analysis of the Bioactive Macrolide TS
155-2 (JBIR-100) for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the
mechanism of action for TS 155-2, a macrocyclic lactone also identified as JBIR-100. Drawing
from the available scientific literature and patent information, this document details its
molecular targets, signaling pathways, and biological effects, presenting quantitative data and
experimental methodologies to support further research and development.

Executive Summary

TS 155-2 is a bioactive compound produced by Streptomyces species, structurally related to
hygrolidin and considered a bafilomycin analogue.[1] Initial reports attributed its activity to the
inhibition of thrombin-evoked calcium (Ca2*) entry into cells, suggesting potential hypotensive,
anti-platelet, anti-ischaemic, and anti-inflammatory properties.[2][3][4] However, more recent
investigations, particularly under its synonym JBIR-100, have identified a more specific
mechanism: the inhibition of Vacuolar-type H*-ATPase (V-ATPase).[5] This dual-reported
activity suggests either multiple cellular targets or a primary mechanism (V-ATPase inhibition)
that leads to downstream effects on cellular ion homeostasis. This guide will explore both
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proposed mechanisms, with a primary focus on the more substantiated role of TS 155-2 as a V-
ATPase inhibitor.

Primary Mechanism of Action: V-ATPase Inhibition

The most robust evidence points to TS 155-2 acting as a potent inhibitor of V-ATPase. V-
ATPases are essential proton pumps responsible for acidifying intracellular compartments such
as lysosomes, endosomes, and synaptic vesicles. By inhibiting V-ATPase, TS 155-2 disrupts
cellular pH homeostasis, which in turn interferes with critical cellular processes including
autophagy, protein degradation, and membrane trafficking.

Inferred Molecular Interaction

As a bafilomycin analogue, TS 155-2 likely shares a similar binding mechanism to bafilomycin
Al. Bafilomycin Al inhibits V-ATPase by binding to the c-ring of the Vo domain, which is the
proton-translocating portion of the enzyme complex embedded in the membrane. This binding
provides a steric hindrance that blocks the rotation of the c-ring, thereby preventing proton
translocation across the membrane. This leads to a failure in acidifying the lumen of organelles.
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Figure 1. Inferred mechanism of V-ATPase inhibition by TS 155-2.
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Biological Consequences of V-ATPase Inhibition

The inhibition of V-ATPase by TS 155-2 (as JBIR-100) has been shown to result in several
significant downstream biological effects:

o Antimicrobial Activity: JBIR-100 exhibits antimicrobial activity, particularly against Gram-
positive bacteria (Firmicutes), with Minimum Inhibitory Concentrations (MICs) as low as 4
MM. It is suggested that this activity stems from the perturbation of the bacterial cell
membrane.

e Anticancer Activity: The compound has been reported to inhibit the proliferation of breast
cancer cells (MCF-7 and MDA-MB-231). This effect is linked to the induction of apoptosis
and the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit
to survive.

Secondary/Reported Mechanism: Inhibition of
Thrombin-Evoked Calcium Influx

The original patent and several supplier data sheets describe TS 155-2 as an inhibitor of
calcium (Ca2*) entry into cells following stimulation by thrombin. Thrombin is a crucial enzyme
in the coagulation cascade that also acts as a potent cell signaling molecule by activating
Protease-Activated Receptors (PARS).

Thrombin Signaling Pathway

Thrombin binding to its receptor (e.g., PAR-1) on the cell surface initiates a signaling cascade.
This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol
4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2*
into the cytosol. This initial release is often followed by a sustained influx of extracellular Caz*
through store-operated calcium entry (SOCE) channels in the plasma membrane. TS 155-2 is
proposed to block this latter step of Ca2* influx.
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Figure 2. Proposed inhibition of thrombin-induced calcium influx by TS 155-2.
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Quantitative Data

Detailed quantitative data for TS 155-2 is limited in publicly accessible literature. The most
significant data comes from the characterization of JBIR-100's antimicrobial properties.

Organism

Type

Minimum Inhibitory
Concentration (MIC) (uM)

Bacillus sp. Al Hakam Gram-positive Bacteria 4
Staphylococcus aureus N ]

Gram-positive Bacteria 4
USA300
Bacillus subtilis ATCC 47096 Gram-positive Bacteria 8
Enterococcus faecalis ATCC N ]

Gram-positive Bacteria 16
29212
Enterococcus faecium (VRE) Gram-positive Bacteria 16
Escherichia coli ATCC 25922 Gram-negative Bacteria >128
Pseudomonas aeruginosa ) )

Gram-negative Bacteria >128
PAO1
Debaryomyces hansenii Fungus 32
Candida albicans Fungus >128
Saccharomyces cerevisiae Fungus >128

Data sourced from Molloy et al.
(2016) on JBIR-100.

Experimental Protocols

Detailed, step-by-step experimental protocols for TS 155-2 are not available in the published
literature. However, a summary of the methodology used to assess its effect on bacterial
membrane potential is provided below as a reference.
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Bacterial Membrane Potential Assay (as performed for
JBIR-100)

This protocol provides a framework for assessing how the compound perturbs the cell
membrane of Bacillus subitilis.

Objective: To determine if JBIR-100 causes depolarization of the bacterial cell membrane using
a membrane potential-sensitive dye.

Methodology Summary:

o Culture Preparation:Bacillus subtilis is grown to mid-exponential phase in appropriate liquid
media.

o Cell Preparation: Cells are harvested by centrifugation, washed, and resuspended in a
suitable buffer (e.g., PBS).

e Dye Loading: The membrane potential-sensitive fluorescent dye 3,3'-diethyloxacarbocyanine
iodide (DIOC2(3)) is added to the cell suspension and incubated to allow for dye uptake.

o Compound Treatment: The cell suspension is treated with varying concentrations of JBIR-
100 (or TS 155-2) dissolved in a vehicle like DMSO. A vehicle-only control is included.

o Fluorescence Measurement: The fluorescence intensity is measured immediately using a
fluorometer or plate reader. A decrease in fluorescence intensity indicates membrane
depolarization.

o Data Analysis: The change in fluorescence is measured over time and compared across
different concentrations of the compound to determine if the effect is dose-dependent.
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Figure 3. Experimental workflow for bacterial membrane potential assay.
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Conclusion and Future Directions

TS 155-2 (JBIR-100) is a promising bioactive macrolide with multifaceted biological activities.
While initial reports highlighted its role in blocking thrombin-induced calcium influx, stronger
evidence now points towards its function as a specific inhibitor of V-ATPase, similar to its
analogue bafilomycin. This primary mechanism likely underlies its observed antimicrobial and
anticancer effects by disrupting fundamental cellular processes like autophagy and pH
homeostasis.

Significant gaps in knowledge remain. The definitive molecular target(s) and the potential
interplay between V-ATPase inhibition and calcium signaling require further elucidation. Future
research should focus on:

 Direct Binding Assays: To confirm the interaction between TS 155-2 and the V-ATPase
complex and determine binding affinity.

o Enzymatic Assays: To quantify the inhibitory potency (e.g., ICso) of TS 155-2 against purified
V-ATPase.

e Calcium Flux Assays: To validate and quantify the inhibitory effect on thrombin-induced and
other forms of calcium influx.

 In Vivo Studies: To evaluate the therapeutic potential and safety profile of TS 155-2 based on
its mechanism of action.

The development of a more detailed understanding of TS 155-2's mechanism will be critical for
its potential translation into a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unraveling the Molecular Mechanisms of TS 155-2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10769625#what-is-the-mechanism-of-action-of-ts-
155-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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